2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide
Overview
Description
2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide typically involves multiple steps starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Methyl Group: Methylation of the pyrazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Carbonyl Group: The carbonyl group is introduced through acylation using an appropriate acyl chloride.
Formation of the Hydrazinecarbothioamide Moiety: This step involves the reaction of the acylated pyrazole with thiosemicarbazide under reflux conditions.
Introduction of the Nitrophenyl Group: The final step involves the nitration of the hydrazinecarbothioamide derivative using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical reactivity.
Nitrophenyl hydrazinecarbothioamide derivatives: These compounds share the nitrophenyl and hydrazinecarbothioamide moieties and have similar applications.
Uniqueness
2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(2-methylpyrazole-3-carbonyl)amino]-3-(4-nitrophenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3S/c1-17-10(6-7-13-17)11(19)15-16-12(22)14-8-2-4-9(5-3-8)18(20)21/h2-7H,1H3,(H,15,19)(H2,14,16,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRUZDGQTXTKKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126504 | |
Record name | 1-Methyl-1H-pyrazole-5-carboxylic acid 2-[[(4-nitrophenyl)amino]thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601126504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004249-31-3 | |
Record name | 1-Methyl-1H-pyrazole-5-carboxylic acid 2-[[(4-nitrophenyl)amino]thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004249-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-pyrazole-5-carboxylic acid 2-[[(4-nitrophenyl)amino]thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601126504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.